4-{8-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl}benzoic acid
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Overview
Description
4-(8-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)BENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)BENZOIC ACID involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate amines with diketones under acidic or basic conditions.
Cyclization to form the quinoline ring: This step often involves the use of cyclization agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid derivatives under conditions such as esterification or amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(8-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(8-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(8-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-pyrimidinamine
- N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE
Uniqueness
4-(8-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)BENZOIC ACID is unique due to its complex structure, which combines multiple functional groups and rings. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H24N4O4S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-[8-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid |
InChI |
InChI=1S/C25H24N4O4S/c1-14-12-15(2)27-25(26-14)29-34(32,33)18-10-11-22-21(13-18)19-4-3-5-20(19)23(28-22)16-6-8-17(9-7-16)24(30)31/h3-4,6-13,19-20,23,28H,5H2,1-2H3,(H,30,31)(H,26,27,29) |
InChI Key |
RQSGQRPIYBTUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)O)C |
Origin of Product |
United States |
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